

# Sugemalimab: A Meta-Analysis of Clinical Trial Data in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



**Sugemalimab**, an anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, has emerged as a significant player in the landscape of cancer immunotherapy. Developed by CStone Pharmaceuticals, this fully human, full-length immunoglobulin G4 (IgG4) monoclonal antibody has demonstrated notable efficacy and a manageable safety profile across a range of malignancies. This guide provides a comprehensive meta-analysis of key clinical trial data for **Sugemalimab**, offering a comparative perspective against other therapeutic alternatives for researchers, scientists, and drug development professionals.

## **Mechanism of Action**

**Sugemalimab** functions as an immune checkpoint inhibitor by targeting PD-L1 on tumor cells. [1][2] By binding to PD-L1, it blocks the interaction with its receptor, programmed cell death protein 1 (PD-1), which is expressed on activated T cells.[3] This interaction between PD-L1 and PD-1 typically sends an inhibitory signal to the T cell, leading to immune suppression and allowing cancer cells to evade immune surveillance.[4] **Sugemalimab**'s blockade of this pathway reverses T-cell inactivation, thereby enhancing the cytotoxic T-lymphocyte (CTL)-mediated immune response against tumor cells.[3]





PD-1/PD-L1 Signaling Pathway and **Sugemalimab**'s Mechanism of Action.

# Non-Small Cell Lung Cancer (NSCLC)

**Sugemalimab** has been extensively studied in both stage III and stage IV NSCLC, demonstrating significant improvements in patient outcomes.

## Stage IV Metastatic NSCLC: The GEMSTONE-302 Trial

The GEMSTONE-302 trial was a randomized, double-blind, phase 3 study evaluating **Sugemalimab** in combination with platinum-based chemotherapy as a first-line treatment for metastatic squamous and non-squamous NSCLC.[5]

Efficacy Data:



| Endpoint               | Sugemalimab<br>+ Chemo<br>(n=320) | Placebo +<br>Chemo (n=159) | Hazard Ratio<br>(95% CI) | p-value |
|------------------------|-----------------------------------|----------------------------|--------------------------|---------|
| Median PFS<br>(months) | 9.0[6]                            | 4.9[6]                     | 0.49 (0.39-0.60)         | <0.0001 |
| Median OS<br>(months)  | 25.2[6]                           | 16.9[6]                    | 0.68 (0.54-0.85)         | -       |
| ORR                    | 61.4%[7]                          | 39.2%[7]                   | -                        | <0.0001 |
| Median DoR<br>(months) | 9.69[7]                           | 3.68[7]                    | -                        | -       |

Safety Data (Grade ≥3 Treatment-Related Adverse Events):

| Adverse Event | Sugemalimab + Chemo | Placebo + Chemo |
|---------------|---------------------|-----------------|
| Any           | 56%[6]              | 57%[6]          |

A key competitor in this space is Pembrolizumab, evaluated in the KEYNOTE-189 trial for non-squamous NSCLC.

Comparative Efficacy in First-Line Metastatic Non-Squamous NSCLC:

| Trial        | Treatment                | Median PFS<br>(months) | Median OS<br>(months) | ORR   |
|--------------|--------------------------|------------------------|-----------------------|-------|
| GEMSTONE-302 | Sugemalimab +<br>Chemo   | 9.0                    | 25.2                  | 61.4% |
| KEYNOTE-189  | Pembrolizumab<br>+ Chemo | 8.8[8]                 | 22.0                  | 47.6% |

# Stage III Unresectable NSCLC: The GEMSTONE-301 Trial



The GEMSTONE-301 study was a randomized, double-blind, phase 3 trial assessing **Sugemalimab** as a consolidation therapy for patients with unresectable stage III NSCLC who had not progressed after concurrent or sequential chemoradiotherapy.

#### Efficacy Data:

| Endpoint               | Sugemalimab<br>(n=255) | Placebo<br>(n=126) | Hazard Ratio<br>(95% CI) | p-value |
|------------------------|------------------------|--------------------|--------------------------|---------|
| Median PFS<br>(months) | 9.0                    | 5.8                | 0.64 (0.48-0.85)         | 0.0026  |

Safety Data (Grade 3 or 4 Treatment-Related Adverse Events):

| Adverse Event                           | Sugemalimab | Placebo |
|-----------------------------------------|-------------|---------|
| Any                                     | 9%          | 6%      |
| Pneumonitis/Immune-mediated pneumonitis | 3%          | <1%     |

The PACIFIC trial, which established Durvalumab as a standard of care in this setting, provides a benchmark for comparison.

Comparative Efficacy in Unresectable Stage III NSCLC (Consolidation):

| Trial Treatment |             | Median PFS (months) |  |
|-----------------|-------------|---------------------|--|
| GEMSTONE-301    | Sugemalimab | 9.0                 |  |
| PACIFIC         | Durvalumab  | 16.8                |  |

## **Esophageal Squamous Cell Carcinoma (ESCC)**

The GEMSTONE-304 trial investigated **Sugemalimab** in combination with chemotherapy for the first-line treatment of unresectable, locally advanced, recurrent, or metastatic ESCC.



#### Efficacy Data:

| Endpoint               | Sugemalimab<br>+ Chemo | Placebo +<br>Chemo | Hazard Ratio<br>(95% CI) | p-value |
|------------------------|------------------------|--------------------|--------------------------|---------|
| Median PFS<br>(months) | 6.2                    | 5.4                | 0.67 (0.54-0.82)         | 0.0002  |
| Median OS<br>(months)  | 15.3                   | 11.5               | 0.70 (0.55-0.90)         | 0.0076  |
| ORR                    | 60.1%                  | 45.2%              | -                        | -       |

Safety Data (Grade ≥3 Treatment-Related Adverse Events):

| Adverse Event | Sugemalimab + Chemo | Placebo + Chemo |
|---------------|---------------------|-----------------|
| Any           | 51.3%               | 48.4%           |

Several other PD-1 inhibitors are approved for first-line ESCC, including Nivolumab (CheckMate 648), Camrelizumab (ESCORT-1st), and Sintilimab (ORIENT-15).

Comparative Efficacy in First-Line Metastatic ESCC:

| Trial         | Treatment            | Median OS (months) |
|---------------|----------------------|--------------------|
| GEMSTONE-304  | Sugemalimab + Chemo  | 15.3               |
| CheckMate 648 | Nivolumab + Chemo    | 13.2               |
| ESCORT-1st    | Camrelizumab + Chemo | 15.3               |
| ORIENT-15     | Sintilimab + Chemo   | 16.7               |

## **Extranodal NK/T-Cell Lymphoma (ENKTL)**

The GEMSTONE-201 trial, a single-arm, multicenter, phase 2 study, evaluated **Sugemalimab** monotherapy in patients with relapsed or refractory ENKTL.[9][10][11][12][13]



#### Efficacy Data (n=78 evaluable patients):

| Endpoint                    | Value (95% CI)                        |
|-----------------------------|---------------------------------------|
| ORR                         | 44.9% (33.6-56.6)[9][13]              |
| Complete Response (CR) Rate | 35.9%[9][13]                          |
| Median DoR                  | Not Reached (19.7-Not Reached)[9][13] |
| 12-month DoR Rate           | 82.5%[9]                              |
| Median OS                   | Not Reached (14.0-Not Reached)[9][13] |
| 18-month OS Rate            | 57.9%[10]                             |

### Safety Data (n=80 patients):

| Adverse Event                        | Percentage   |
|--------------------------------------|--------------|
| Grade ≥3                             | 40.0%[9][13] |
| Serious                              | 23.8%[9][13] |
| Treatment Discontinuation due to AEs | 13.8%[9][13] |

Sintilimab, another PD-1 inhibitor, was studied in a similar patient population in the ORIENT-4 trial.

### Comparative Efficacy in Relapsed/Refractory ENKTL:

| Trial        | Treatment   | ORR   | CR Rate |
|--------------|-------------|-------|---------|
| GEMSTONE-201 | Sugemalimab | 44.9% | 35.9%   |
| ORIENT-4     | Sintilimab  | 75.0% | -       |

# Experimental Protocols GEMSTONE-302 (Stage IV NSCLC)





Experimental Workflow for the GEMSTONE-302 Trial.

## **GEMSTONE-301 (Stage III NSCLC)**





Experimental Workflow for the GEMSTONE-301 Trial.

## **GEMSTONE-304 (ESCC)**





Experimental Workflow for the GEMSTONE-304 Trial.

# **GEMSTONE-201 (ENKTL)**





Experimental Workflow for the GEMSTONE-201 Trial.

## Conclusion

The clinical data from the GEMSTONE program demonstrate that **Sugemalimab** is a potent and versatile anti-PD-L1 antibody with significant clinical activity in multiple cancer types. In first-line metastatic NSCLC, **Sugemalimab** in combination with chemotherapy shows comparable efficacy to other established PD-1/PD-L1 inhibitors. As a consolidation therapy in stage III NSCLC, it has shown a clear benefit in progression-free survival. For esophageal squamous cell carcinoma, **Sugemalimab** with chemotherapy is a competitive first-line option. In the setting of relapsed or refractory extranodal NK/T-cell lymphoma, **Sugemalimab** has shown durable responses as a monotherapy. The safety profile of **Sugemalimab** is generally manageable and consistent with the known adverse events of this class of drugs. This meta-analysis provides a valuable resource for researchers and clinicians to evaluate the therapeutic potential of **Sugemalimab** in the context of existing treatment paradigms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Sugemalimab used for? [synapse.patsnap.com]
- 3. Sugemalimab Wikipedia [en.wikipedia.org]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Sugemalimab versus placebo, in combination with platinum-based chemotherapy, as first-line treatment of metastatic non-small-cell lung cancer (GEMSTONE-302): interim and final analyses of a double-blind, randomised, phase 3 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Survival Data of GEMSTONE-302 Trial on Sugemalimab Published in The Lancet Oncology-CStone Pharmaceuticals [cstonepharma.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Sugemalimab Monotherapy for Patients With Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma (GEMSTONE-201): Results From a Single-Arm, Multicenter, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Sugemalimab in Relapsed or Refractory Extranodal Natural Killer/T-Cell Lymphoma -The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Sugemalimab: A Meta-Analysis of Clinical Trial Data in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611319#meta-analysis-of-sugemalimab-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com